2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one (CAS 40890-47-9) is a specialized 3(2H)-pyridazinone derivative characterized by a benzyl group at the N-2 position, a chlorine atom at C-4, and a methoxy group at C-5. It is a member of the pyridazinone class, a heterocyclic scaffold recognized for its diverse pharmacological potential.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
CAS No. 40890-47-9
Cat. No. B1605304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one
CAS40890-47-9
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl
InChIInChI=1S/C12H11ClN2O2/c1-17-10-7-14-15(12(16)11(10)13)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
InChIKeyKVZQNLPOHROISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one (CAS 40890-47-9): A Key Heterocyclic Intermediate for Targeted Synthesis and Medicinal Chemistry Procurement


2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one (CAS 40890-47-9) is a specialized 3(2H)-pyridazinone derivative characterized by a benzyl group at the N-2 position, a chlorine atom at C-4, and a methoxy group at C-5 . It is a member of the pyridazinone class, a heterocyclic scaffold recognized for its diverse pharmacological potential . Its primary established role is as a versatile and synthetically accessible building block, specifically engineered for subsequent derivatization via cross-coupling and nucleophilic substitution at the reactive C-4 chloro site [1]. This compound is not an active pharmaceutical ingredient but a critical intermediate for constructing more complex pyridazinone-containing molecular architectures.

The Critical Distinction of 2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one (40890-47-9): Substitution Pattern Dictates Reactivity and Selectivity


Substituting 2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one with a generic pyridazinone or even a closely related isomer, such as its regioisomer 2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one, is not possible without fundamentally altering the outcome of a synthetic sequence. The specific arrangement of the reactive 4-chloro substituent adjacent to the 5-methoxy group on the pyridazinone ring creates a unique electronic environment [1]. This arrangement dictates the compound's reactivity profile in key transformations, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings, where it has been shown to yield specific biaryl products that are inaccessible or formed with different efficiency using the regioisomer [1]. Furthermore, this compound's 4-chloro group demonstrates distinct nucleophilic substitution chemistry that diverges from that of other chloro-substituted pyridazinones, enabling a unique and well-documented pathway to polycyclic systems [2]. For a researcher or procurement specialist, selecting the precise regioisomer and substitution pattern is a non-negotiable requirement for ensuring synthetic success and material consistency.

Quantitative Differentiation Guide for 2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one (40890-47-9): Direct Comparative Evidence for Scientific and Industrial Selection


Suzuki-Miyaura Cross-Coupling Reactivity: Comparative Yield Analysis of 4-Chloro vs. 5-Chloro Regioisomers

The target compound demonstrates a critical advantage in its reactivity profile for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The specific positioning of the chlorine atom at the C-4 position, vicinal to a methoxy group at C-5, is essential for efficient biaryl formation. In a comparative study, 2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one undergoes Suzuki coupling with 2-formylphenylboronic acid to afford the corresponding biaryl product, which can be further cyclized to novel pyridazino[4,5-c]isoquinolinones. This reaction pathway is fundamentally different from its regioisomer, 2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one, which, while also capable of Suzuki coupling, would lead to a different set of regioisomeric products [1].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Synthetic Route Optimization: Comparing Yield and Purity to Alternative Approaches

A high-yielding and scalable synthesis of 2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one has been established, providing a reliable and economically viable route for procurement and large-scale research. A specific method, described in patent US07378418B2, achieves an excellent yield and purity, making it a preferred method for obtaining this intermediate. This route offers a significant advantage over an alternative approach reported in literature, which yields the same product with substantially lower efficiency .

Process Chemistry Synthetic Methodology Scale-up

Nucleophilic Aromatic Substitution Reactivity: Distinct Profile vs. 5-Chloro Analogs

The 4-chloro substituent in the target compound exhibits a distinct nucleophilic aromatic substitution (SNAr) reactivity profile compared to 5-chloro analogs. Studies on related 4-chloro pyridazine systems demonstrate that this position is highly susceptible to substitution with a variety of nucleophiles, including hydrazine, thiourea, and sulfonamides, leading to a diverse array of novel heterocyclic scaffolds. This reactivity is fundamental for the generation of compound libraries and is a specific, well-documented characteristic of the 4-chloro-5-methoxypyridazinone core [1].

Organic Chemistry Nucleophilic Substitution Derivatization

Availability and Standardized Analytical Data: A Key Differentiator for Reliable Procurement

2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one (CAS 40890-47-9) is a well-characterized and commercially available compound, with multiple vendors offering it as a catalog item. This established supply chain, complete with standardized identifiers and analytical specifications (e.g., molecular weight 250.68 g/mol, LogP ~1.95) [1], provides a level of quality assurance and procurement ease that is not guaranteed for less common or custom-synthesized analogs . Its defined properties, including a calculated boiling point of 395.5°C and density of 1.27 g/cm³, facilitate straightforward handling and formulation [1].

Procurement Supply Chain Quality Control

Targeted Application Scenarios for Procuring 2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one (CAS 40890-47-9)


Divergent Synthesis of Pyridazino-Fused Polycyclic Scaffolds

This compound is the ideal starting material for the synthesis of novel pyridazino[4,5-c]isoquinolinone derivatives and other fused ring systems. Its unique combination of a reactive 4-chloro group for Suzuki coupling and an N-benzyl group that can act as a protecting group allows for a two-step sequence to complex heterocycles [1]. This application is directly supported by the differential reactivity established in Section 3. Procuring this specific regioisomer ensures the correct regiochemistry in the final polycyclic product.

Generation of Diverse 4-Substituted Pyridazinone Libraries

For medicinal chemists and chemical biologists engaged in structure-activity relationship (SAR) studies, this compound is a privileged scaffold for library synthesis. The documented susceptibility of the 4-chloro position to nucleophilic aromatic substitution (SNAr) allows for the efficient installation of a wide array of amine, thiol, and other nucleophilic fragments [2]. This predictable and high-yielding derivatization pathway makes it a cost-effective and reliable choice for generating compound collections.

Development of Reliable and Scalable Synthetic Processes

For process chemists and those involved in scale-up operations, the existence of a high-yielding and well-documented synthetic route is a major advantage. The method described in patent US07378418B2, providing high purity and excellent yield , establishes this compound as a reliable intermediate for larger-scale production. This reduces process development time and cost, making it a more attractive option compared to less characterized alternatives.

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